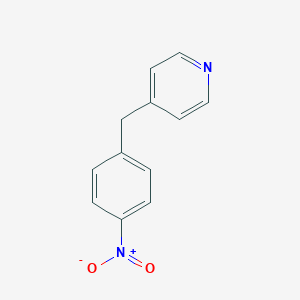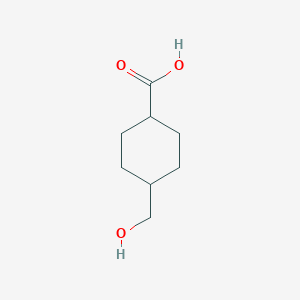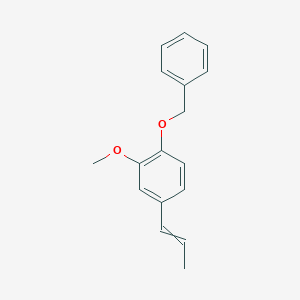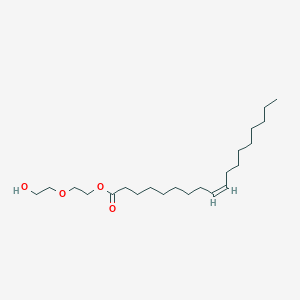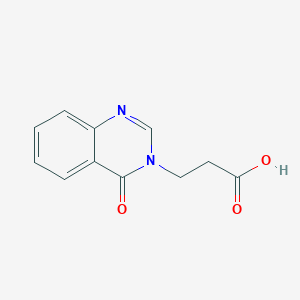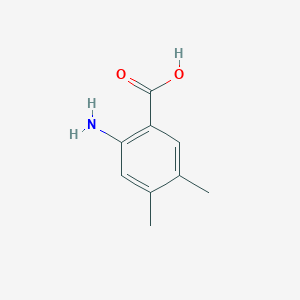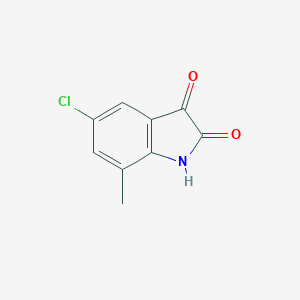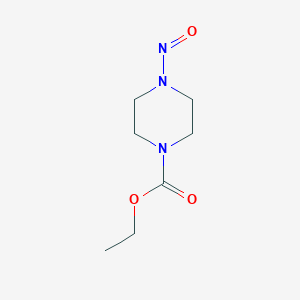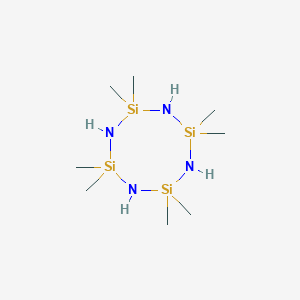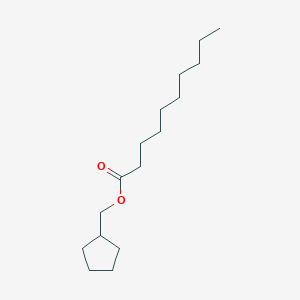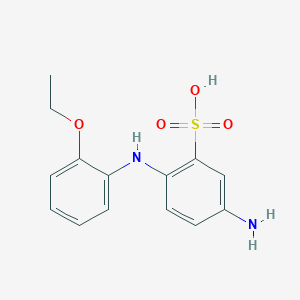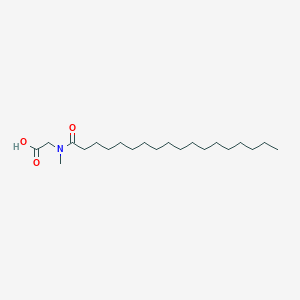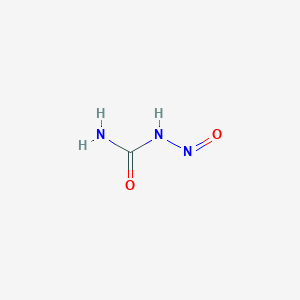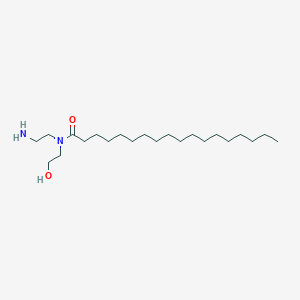
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-, commonly known as OEA, is a naturally occurring fatty acid amide that has been found to play a crucial role in regulating appetite and body weight. It is synthesized in the small intestine and acts as a signaling molecule that communicates with the brain to regulate food intake and energy expenditure. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics.
Mécanisme D'action
OEA acts on several receptors in the gut and the brain to regulate food intake and energy expenditure. It activates the peroxisome proliferator-activated receptor alpha (PPAR-alpha) in the small intestine, which leads to the release of satiety hormones and a decrease in food intake. OEA also acts on the transient receptor potential vanilloid type 1 (TRPV1) receptor in the gut, which leads to the release of neurotransmitters that signal the brain to reduce appetite. In the brain, OEA acts on the cannabinoid receptor type 1 (CB1) to regulate energy expenditure and inhibit food intake.
Effets Biochimiques Et Physiologiques
OEA has several biochemical and physiological effects that make it a promising target for the development of new therapeutics. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. OEA also has neuroprotective effects by preventing the death of neurons in the brain. In addition, OEA has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic for diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
OEA has several advantages for lab experiments, including its natural occurrence in the body and the availability of synthetic methods for its production. However, OEA can be difficult to study due to its rapid metabolism and clearance from the body. In addition, the effects of OEA can be influenced by factors such as diet and exercise, making it challenging to control experimental conditions.
Orientations Futures
There are several future directions for research on OEA, including the development of new therapeutics for obesity, diabetes, and neurodegenerative diseases. Researchers are also exploring the use of OEA as a biomarker for these conditions, as well as its potential role in regulating other physiological processes such as pain and inflammation. Finally, there is a need for further studies to elucidate the mechanisms of action of OEA and to identify potential side effects and safety concerns.
Méthodes De Synthèse
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of oleic acid with ethanolamine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the use of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to convert precursor molecules into OEA.
Applications De Recherche Scientifique
OEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that OEA can regulate food intake and body weight by activating receptors in the gut and the brain. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
120-41-2 |
|---|---|
Nom du produit |
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- |
Formule moléculaire |
C22H46N2O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
Clé InChI |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Autres numéros CAS |
120-41-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



